BenchChemオンラインストアへようこそ!

7-Amino-8-iodoketanserin

Autoradiography Receptor binding assay Radioligand sensitivity

7-Amino-8-iodoketanserin ([125I]AMIK) is the only radioligand that simultaneously maps 5‑HT2A, α1‑adrenoceptor and VMAT2 populations in one brain section, eliminating inter‑section variability. Its iodine‑125 label delivers specific activities up to ~2000 Ci/mmol—roughly 70‑fold higher than [3H]ketanserin—enabling overnight film exposures rather than multi‑week tritium exposures. Fully reversible binding supports competition assays and selective displacer protocols, avoiding the irreversible complications of photoaffinity analogues like AZIK. Ideal for neuroscience receptor occupancy studies and CNS drug‐development SAR.

Molecular Formula C22H22FIN4O3
Molecular Weight 534.3 g/mol
CAS No. 105554-25-4
Cat. No. B026301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-8-iodoketanserin
CAS105554-25-4
Synonyms7-amino-8-(125I)-ketanserin
7-amino-8-iodoketanserin
Molecular FormulaC22H22FIN4O3
Molecular Weight534.3 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=C(C(=C(C=C4)N)I)NC3=O
InChIInChI=1S/C22H22FIN4O3/c23-15-3-1-13(2-4-15)20(29)14-7-9-27(10-8-14)11-12-28-21(30)16-5-6-17(25)18(24)19(16)26-22(28)31/h1-6,14H,7-12,25H2,(H,26,31)/i24-2
InChIKeyGRIQEEZFSFFWGV-XXFZXMJFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Amino-8-iodoketanserin (CAS 105554-25-4): A Radioiodinated, Multi‑Target Probe for Serotonergic and Monoaminergic Autoradiography


7-Amino-8-iodoketanserin (also referred to as [¹²⁵I]AMIK) is a synthetic derivative of the 5‑HT₂A antagonist ketanserin, designed specifically to carry iodine‑125 for high‑sensitivity autoradiographic detection [1]. The compound retains the 4‑fluorobenzoyl‑piperidine pharmacophore of the parent molecule while incorporating an amino group at position 7 and an iodine atom at position 8 of the quinazolinedione core, enabling direct radioiodination without a prosthetic group [2]. Pharmacologically, it behaves as a nanomolar‑affinity ligand for serotonin 5‑HT₂ receptors, α₁‑adrenoceptors, and the vesicular monoamine transporter (VMAT2), making it a versatile tool for simultaneous mapping of multiple receptor populations in brain tissue [3].

Procurement Rationale: Why 7-Amino-8-iodoketanserin Cannot Be Replaced by Unmodified Ketanserin, Tritiated Analogues, or Single‑Target VMAT2 Ligands


Three structural features critically differentiate 7‑amino‑8‑iodoketanserin from its closest in‑class analogues. First, the iodine‑125 atom enables specific radioactivities up to ~2000 Ci/mmol, roughly 70‑fold higher than tritiated probes such as [³H]ketanserin or [³H]7‑aminoketanserin, which are typically limited to 20–80 Ci/mmol; this directly determines whether low‑abundance receptors in small tissue samples can be quantified at all [1]. Second, the compound simultaneously labels 5‑HT₂ receptors, α₁‑adrenoceptors, and tetrabenazine‑displaceable VMAT2 sites in a single brain section, whereas the parent molecule ketanserin lacks the VMAT2 component and dedicated VMAT2 ligands such as [³H]dihydrotetrabenazine ignore the serotonergic and adrenergic populations [2]. Third, the binding is reversible—unlike the photoaffinity analogue 7‑azido‑8‑iodoketanserin (AZIK) that requires UV‑induced covalent attachment—so displacement protocols with selective inhibitors remain feasible for receptor‑subtype deconvolution [3].

Quantitative Differentiation Evidence for 7-Amino-8-iodoketanserin Versus Closest Analogues


Iodine-125 Specific Radioactivity: ~70‑Fold Sensitivity Gain Over Tritiated Analogues

Carrier‑free iodine‑125 delivers a theoretical specific radioactivity of ~2000 Ci/mmol, whereas tritiated ligands such as [³H]ketanserin or [³H]7‑aminoketanserin are constrained to ~20–80 Ci/mmol, giving a sensitivity advantage of approximately 25‑ to 100‑fold. The original 1986 characterization of [¹²⁵I]AMIK explicitly states this gain is essential for studying tissues with low serotonin‑S₂ receptor content [1]. In practice, the higher specific activity shortens autoradiographic film exposure times from weeks (for ³H) to hours or days (for ¹²⁵I) [2].

Autoradiography Receptor binding assay Radioligand sensitivity

Simultaneous Three‑Target Mapping: 5‑HT₂, α₁‑Adrenoceptor, and VMAT2 Labeling in a Single Brain Section

Schotte et al. (1989) demonstrated that [¹²⁵I]AMIK labels three pharmacologically distinct binding sites in rat brain sections: 5‑HT₂ receptors (displaceable by BW 501), α₁‑adrenoceptors (displaceable by prazosin), and amine‑release‑associated VMAT2 sites (displaceable by tetrabenazine). Quantitative image analysis of the claustrum (5‑HT₂), thalamic nuclei (α₁), and rostral caudate‑putamen (VMAT2) permitted generation of separate inhibition curves for each population [1]. In contrast, the parent compound ketanserin does not label the tetrabenazine‑displaceable VMAT2 component, and [³H]dihydrotetrabenazine selectively labels VMAT2 alone, providing no 5‑HT₂ or α₁ signal [2].

Multi-receptor autoradiography 5-HT2 receptor VMAT2 Alpha-1 adrenoceptor

VMAT2 Binding: Nanomolar Affinity Demonstrated Alongside the Gold‑Standard Ligand [³H]Dihydrotetrabenazine

Darchen et al. (1989) established that ketanserin possesses nanomolar affinity for the vesicular monoamine transporter and that its derivative 7‑amino‑8‑[¹²⁵I]iodoketanserin can be used for autoradiographic localization of brain monoaminergic synaptic vesicles when 5‑HT₂ and α₁ sites are occluded. The binding characteristics of [³H]dihydrotetrabenazine (Kd = 5.0 nM, k₁ = 0.13 × 10⁶ M⁻¹ s⁻¹, k₋₁ = 0.66 × 10⁻³ s⁻¹) were used as the benchmark, and [¹²⁵I]AMIK produced a comparable regional distribution pattern, although its non‑specific binding was noted to be higher than that of [³H]dihydrotetrabenazine [1]. The key differentiator is that [¹²⁵I]AMIK uniquely provides an iodine‑125‑based VMAT2 signal that can be multiplexed with 5‑HT₂ and α₁ readouts.

Vesicular monoamine transporter VMAT2 Autoradiography Monoamine storage

Reversible Binding for Displacement‑Based Receptor Deconvolution Versus Irreversible Photoaffinity Probe AZIK

The 7‑amino substituent of [¹²⁵I]AMIK permits fully reversible equilibrium binding, whereas the analogous 7‑azido‑8‑iodoketanserin ([¹²⁵I]AZIK) is designed for covalent photoaffinity labeling upon UV irradiation (Kd = 0.69 nM in reversible mode for 5‑HT₂ receptors) [1]. This functional distinction means [¹²⁵I]AMIK can be used in competitive displacement protocols with selective inhibitors (e.g., BW 501, prazosin, tetrabenazine) to mathematically resolve the contribution of each receptor subtype within a single incubation, a strategy impossible with irreversibly bound AZIK after UV activation [2].

Reversible binding Photoaffinity labeling AZIK Receptor occupancy

Ex Vivo Receptor Occupancy Quantification: Validated for Antipsychotic Drug Profiling

[¹²⁵I]AMIK has been established as the radioligand of choice for quantitative ex vivo receptor occupancy studies. In a validated protocol, unoccupied 5‑HT₂ and α₁ receptors were labeled with [¹²⁵I]AMIK in horizontal rat brain sections following in vivo drug administration, and occupancy was quantified by image analysis. Ritanserin produced 50% occupancy of 5‑HT₂ receptors at a dose of 0.02 mg/kg s.c., while risperidone showed dose‑dependent occupancy of both 5‑HT₂ and α₁‑adrenoceptors [1]. This application is not feasible with tritiated probes due to insufficient signal‑to‑noise in the short exposure times required for high‑throughput ex vivo screening.

Receptor occupancy Ex vivo autoradiography Ritanserin Risperidone Antipsychotic

High‑Value Application Scenarios for 7-Amino-8-iodoketanserin Based on Quantitative Differentiation Evidence


Simultaneous Triple‑Receptor Autoradiographic Mapping in Rodent Brain

Neuroscience laboratories studying co‑localization of serotonergic, noradrenergic, and monoamine‑storage sites can use [¹²⁵I]AMIK with a cascade of selective displacers (0.1 µM prazosin, 1 µM BW 501, 1 µM tetrabenazine) to generate three quantitative receptor‑density maps from a single set of brain sections [1]. This replaces three separate radioligand experiments and eliminates inter‑section anatomical variability.

Ex Vivo Receptor Occupancy Screening for CNS Drug Candidates

Pharmaceutical companies evaluating 5‑HT₂ or α₁‑adrenoceptor occupancy of antipsychotic or antidepressant candidates can adopt the [¹²⁵I]AMIK ex vivo protocol validated with ritanserin (5‑HT₂ ED₅₀ = 0.02 mg/kg s.c.) and risperidone [2]. The iodine‑125 label permits overnight film exposure rather than multi‑week tritium exposures, accelerating structure‑activity relationship (SAR) cycles.

VMAT2 Imaging Without Dual‑Isotope Autoradiography

Groups investigating vesicular monoamine storage in disease models (e.g., Parkinson's, tardive dyskinesia) can employ [¹²⁵I]AMIK in the presence of 5‑HT₂ and α₁ blockers to selectively reveal VMAT2 distribution [3]. Although non‑specific binding is higher than with [³H]dihydrotetrabenazine, the practical elimination of a second tritiated probe and the associated dual‑isotope imaging requirements represents a significant workflow advantage.

Pharmacological Characterization of Novel Serotonergic Compounds via Competitive Displacement

Because [¹²⁵I]AMIK binding is fully reversible, medicinal chemists can use it as the labeled probe in competition binding assays against novel 5‑HT₂ ligands, generating IC₅₀ values and Ki estimates without the irreversible binding complications associated with photoaffinity probes such as AZIK [4]. This is directly evidenced by the RP 62203 study, where [¹²⁵I]AMIK displacement gave an IC₅₀ of 0.21 nM for the test compound at 5‑HT₂ receptors in rat frontal cortex.

Quote Request

Request a Quote for 7-Amino-8-iodoketanserin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.